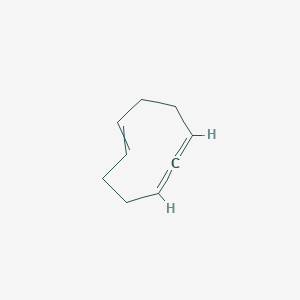
Cyclonona-1,2,6-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclonona-1,2,6-triene, also known as this compound, is a useful research compound. Its molecular formula is C9H12 and its molecular weight is 120.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Reactivity in Synthesis:
Cyclonona-1,2,6-triene is notable for its ability to participate in multiple chemical reactions, making it valuable for constructing complex organic molecules. Its reactivity is primarily attributed to the presence of conjugated double bonds, which facilitate various transformations such as:
- Electrocyclic Reactions: The compound can undergo thermal and photochemical electrocyclic reactions, leading to the formation of other cyclic compounds. For instance, it can convert to bicyclo[6.1.0]nona-2,4,6-triene through an 8π electrocyclic ring closure.
- Diels-Alder Reactions: this compound can act as a diene in Diels-Alder reactions, allowing for the synthesis of larger cyclic structures.
Materials Science
Potential Applications:
The unique geometric and electronic properties of this compound make it a subject of interest in materials science. Its potential applications include:
- Polymer Chemistry: Due to its reactive nature, this compound can be utilized in the synthesis of novel polymers with specific properties tailored for applications in coatings and advanced materials .
- Nanotechnology: The compound's structure may serve as a building block for carbon-based nanomaterials and nanocomposites .
Theoretical Studies
Computational Chemistry:
Recent studies utilizing ab initio molecular orbital and density functional theory (DFT) calculations have provided insights into the conformational properties of this compound. These studies help elucidate:
- Stability and Reactivity: Theoretical models predict the stability of various conformers and their potential reactivity patterns under different conditions .
- Comparative Studies: this compound is often compared with other cyclic trienes to understand its unique properties better. For example, it exhibits different reactivity patterns compared to cyclonona-1,2,5-triene and cyclodeca-1,2,5-tetraene .
Case Studies
Example Case Study 1: Synthesis of Complex Organic Molecules
A study reported the successful synthesis of a complex organic molecule using this compound as a precursor. The process involved several steps of functionalization and rearrangement that highlighted the compound's versatility in organic synthesis.
Example Case Study 2: Material Development
Research into new polymeric materials demonstrated how this compound could be incorporated into polymer chains to enhance thermal stability and mechanical properties. The resulting materials showed promise for use in high-performance applications.
Eigenschaften
CAS-Nummer |
1502-42-7 |
|---|---|
Molekularformel |
C9H12 |
Molekulargewicht |
120.19 g/mol |
InChI |
InChI=1S/C9H12/c1-2-4-6-8-9-7-5-3-1/h1-2,7-8H,3-6H2 |
InChI-Schlüssel |
QNZNFKRCAMWGDS-UHFFFAOYSA-N |
SMILES |
C1CC=C=CCCC=C1 |
Kanonische SMILES |
C1CC=C=CCCC=C1 |
Synonyme |
1,2,6-Cyclononatriene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















